[(4-Bromothiophen-3-yl)ethynyl](trimethyl)silane
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Overview
Description
(4-Bromothiophen-3-yl)ethynylsilane is an organosilicon compound with the molecular formula C11H13BrSi. This compound is characterized by the presence of a bromothiophene ring attached to an ethynyl group, which is further bonded to a trimethylsilyl group. It is commonly used as an intermediate in organic synthesis, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromothiophen-3-yl)ethynylsilane can be synthesized through a palladium-catalyzed coupling reaction. One common method involves the reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically requires a base, such as triethylamine, and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of (4-Bromothiophen-3-yl)ethynylsilane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-3-yl)ethynylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, used to deprotonate intermediates and drive the reaction forward.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
(4-Bromothiophen-3-yl)ethynylsilane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of OLEDs and other advanced materials due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-3-yl)ethynylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group allows for the formation of carbon-carbon bonds, while the bromine atom can be substituted with other functional groups. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacks the bromothiophene and ethynyl groups.
(4-Bromophenylethynyl)trimethylsilane: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(4-Bromothiophen-3-yl)ethynylsilane is unique due to the presence of the bromothiophene ring, which imparts distinct electronic properties. This makes it particularly useful in the development of advanced materials and electronic devices.
Properties
CAS No. |
131390-83-5 |
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Molecular Formula |
C9H11BrSSi |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
2-(4-bromothiophen-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C9H11BrSSi/c1-12(2,3)5-4-8-6-11-7-9(8)10/h6-7H,1-3H3 |
InChI Key |
UDIWHYIUGXRGAT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CSC=C1Br |
Origin of Product |
United States |
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